molecular formula C16H28N2O4 B13194422 1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13194422
M. Wt: 312.40 g/mol
InChI Key: YRYAICPJKDENJI-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.

    Functionalization of the Piperidine Ring: The piperidine ring is further functionalized by introducing the carboxylic acid group at the 3-position. This can be achieved through a series of reactions involving appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other functional sites. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-Butoxy)carbonyl]-4-piperidinecarboxylic acid
  • 1-[(tert-Butoxy)carbonyl]-3-piperidinecarboxylic acid
  • 1-[(tert-Butoxy)carbonyl]-2-piperidinecarboxylic acid

Uniqueness

1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides stability and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-piperidin-1-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-12(14(19)20)9-13(11-18)17-7-5-4-6-8-17/h12-13H,4-11H2,1-3H3,(H,19,20)

InChI Key

YRYAICPJKDENJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N2CCCCC2)C(=O)O

Origin of Product

United States

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